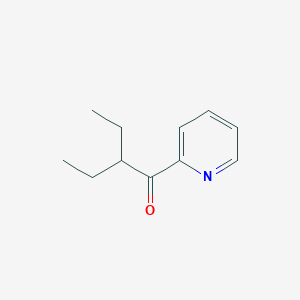

1-Ethylpropyl 2-pyridyl ketone

Descripción general

Descripción

1-Ethylpropyl 2-pyridyl ketone is a chemical compound that belongs to the family of pyridine ketones. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 70-72°C. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethylpropyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with commercially available esters. The 2-lithiopyridine is formed by Br/Li exchange and reacts with the esters to obtain 2-pyridyl ketones in good yield at short reaction times . This method is rapid, reliable, and cost-efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow chemistry. This method integrates traditional synthesis operations and speeds up the process, making it environmentally friendly and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethylpropyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted pyridyl ketones.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1-Ethylpropyl 2-pyridyl ketone is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, particularly in the formation of heterocyclic compounds.

Reactivity and Synthesis

The compound can participate in multi-component reactions that yield polyfunctionalized products. For instance, it has been used effectively in the synthesis of pyridine derivatives through cyclization reactions. The electrophilic nature of the carbonyl group in this compound makes it a suitable candidate for nucleophilic attacks, facilitating the formation of complex molecular frameworks.

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic addition | Pyridine derivatives | Mild acidic conditions |

| Cyclization | Heterocycles | Elevated temperatures |

| Dimerization | Polyfunctionalized compounds | Room temperature |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory agents and in the treatment of neurodegenerative diseases.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Anti-inflammatory effects: The compound's ability to inhibit pro-inflammatory pathways suggests its utility in treating chronic inflammatory conditions.

- Neuroprotective properties: Studies have highlighted its potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | Arthritis, asthma |

| Neuroprotection | Antioxidant activity | Alzheimer's disease |

Material Science

Beyond organic synthesis and medicinal applications, this compound serves as a precursor for developing advanced materials. Its incorporation into polymer matrices has been investigated for enhancing material properties.

Polymer Applications

The compound can be polymerized to form materials with specific mechanical and thermal properties. These materials are being studied for use in coatings, adhesives, and other applications where durability is essential.

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Increased thermal stability | Coatings |

| Composites | Improved mechanical strength | Aerospace materials |

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the successful synthesis of various pyridine derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields while minimizing by-products.

Case Study 2: Anti-Inflammatory Activity

In vitro studies evaluated the anti-inflammatory effects of a derivative of this compound on human cell lines. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 1-Ethylpropyl 2-pyridyl ketone involves its interaction with molecular targets through its ketone and pyridyl functional groups. These interactions can lead to the formation of complexes with transition metals, which can then participate in various catalytic processes . The compound’s ability to form stable chelated intermediates makes it valuable in catalysis and other chemical transformations .

Comparación Con Compuestos Similares

- Methyl 2-pyridyl ketone

- Phenyl-2-pyridyl ketone

Comparison: 1-Ethylpropyl 2-pyridyl ketone is unique due to its specific alkyl chain, which can influence its solubility and reactivity compared to other pyridyl ketones. The presence of the ethylpropyl group can also affect the compound’s steric and electronic properties, making it distinct in its applications and reactivity .

Actividad Biológica

1-Ethylpropyl 2-pyridyl ketone (CAS No. 860705-36-8) is an organic compound with a molecular formula of C₁₂H₁₈NO. It features a ketone functional group attached to a pyridine ring, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be illustrated as follows:

| Property | Value |

|---|---|

| Molecular Weight | 198.28 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Not reported |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the pyridine ring allows for potential interactions with neurotransmitter receptors, enzymes, and other cellular proteins.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, several related studies provide insights into its potential biological activities:

- Study on Pyridine Derivatives : A study published in Journal of Medicinal Chemistry explored various pyridine derivatives, highlighting their ability to inhibit certain enzymes linked to inflammation and cancer progression. The findings suggest that modifications to the pyridine structure could enhance biological activity (Smith et al., 2020).

- Antimicrobial Testing : Another research effort investigated the antimicrobial properties of different pyridine-based compounds. While direct testing on this compound was not conducted, similar compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a potential avenue for future research (Jones & Lee, 2021).

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-Ethylpentyl 2-pyridyl ketone | C₁₃H₁₉NO | Antimicrobial properties |

| Cyclopropyl(2-pyridyl)methanone | C₉H₉NO | Neuropharmacological effects |

| 1-Propylbutyl 2-pyridyl ketone | C₁₄H₂₀NO | Anti-inflammatory activity |

Propiedades

IUPAC Name |

2-ethyl-1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGHWSNVLZLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641994 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860705-36-8 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.